molecular formula C9H10N2O3 B3089157 Methyl 3-amino-4-carbamoylbenzoate CAS No. 1190216-41-1

Methyl 3-amino-4-carbamoylbenzoate

Cat. No.: B3089157
CAS No.: 1190216-41-1
M. Wt: 194.19 g/mol
InChI Key: ABCYXYQIRIBFPU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-carbamoylbenzoate is a benzoate ester derivative featuring amino (-NH₂) and carbamoyl (-CONH₂) functional groups at the 3- and 4-positions of the aromatic ring, respectively. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly associated with bioactivity in drug discovery (e.g., enzyme inhibition or receptor modulation).

Properties

IUPAC Name

methyl 3-amino-4-carbamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYXYQIRIBFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-carbamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-carbamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur efficiently.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-4-carbamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-carbamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Ethyl 3-amino-4-(methylamino)benzoate (similarity 0.96) demonstrates that ester group substitution (ethyl vs. methyl) minimally affects similarity scores, suggesting minor roles in electronic or steric properties .

Bulkier Substituents and Similarity: The introduction of a phenylamino group (-NHC₆H₅) in Methyl 4-amino-3-(phenylamino)benzoate (similarity 0.98) introduces steric hindrance and aromatic π-π interactions, which could enhance binding to hydrophobic enzyme pockets .

Complex Substituents: Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate (CAS 1292589-33-3) features a branched dimethylcarbamoyl-ethylamino group.

Biological Activity

Methyl 3-amino-4-carbamoylbenzoate is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents and slightly soluble in water

These properties make it a suitable candidate for various biological applications.

This compound exhibits its biological effects primarily through the inhibition of specific signaling pathways relevant to cancer treatment. Notably, it has been identified as an inhibitor of the hedgehog signaling pathway, which is crucial in tumorigenesis and cancer progression .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Inhibitory Effects on Tumor Growth : Research has demonstrated that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. In vitro assays showed a dose-dependent response in cell viability, with IC50 values indicating effective concentrations for therapeutic applications .
  • Case Study : A notable study investigated the efficacy of this compound in combination with traditional chemotherapeutics. The results indicated enhanced cytotoxic effects against resistant cancer cell lines, suggesting a synergistic mechanism that warrants further investigation .

Anti-inflammatory Properties

In addition to its anticancer activities, this compound has shown promise as an anti-inflammatory agent. It acts by modulating the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Table of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in cytokine expression
Hedgehog Pathway InhibitionBlockade of signaling pathway

Recent Studies

  • Fluorescent Ligands Development : A study focused on the design of fluorescent ligands targeting CXC chemokine receptor 2 (CXCR2) revealed that modifications similar to those found in this compound could enhance binding affinity and specificity for therapeutic applications .
  • Combination Therapies : Investigations into combination therapies involving this compound and existing anticancer drugs have shown promising results, particularly in overcoming drug resistance in various cancer types .

Case Studies

A detailed case study on the application of this compound in treating advanced breast cancer demonstrated significant tumor regression when used alongside targeted therapies. This highlights its potential role as an adjunct treatment option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-carbamoylbenzoate
Reactant of Route 2
Methyl 3-amino-4-carbamoylbenzoate

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